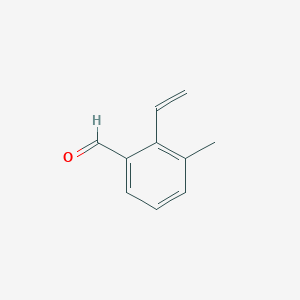

3-Methyl-2-vinylbenzaldehyde

Description

Significance of Methyl and Vinyl Functionalities in Benzaldehyde (B42025) Architectures

The placement of methyl and vinyl groups on a benzaldehyde ring profoundly influences its chemical behavior by modulating both electronic and steric properties.

Steric Effects : The presence of substituents at the ortho-position (the 2- and 6-positions) relative to the aldehyde group introduces significant steric hindrance. In 3-Methyl-2-vinylbenzaldehyde, the vinyl group at the 2-position and the methyl group at the 3-position crowd the aldehyde functionality. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down addition reactions compared to less substituted benzaldehydes. acs.orgvaia.com Bulky ortho-substituents have been observed to have a notable impact on the stereoselectivity and efficiency of reactions involving the aldehyde. nih.govacs.org

Historical Context of Vinylbenzaldehyde Research in Organic Synthesis

Research into vinylbenzaldehydes has evolved alongside advances in synthetic methodology. Early methods for their synthesis were often multi-step and lacked efficiency. However, the advent of modern transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized their accessibility. nih.govscispace.com

Techniques such as the Suzuki, Stille, and Heck couplings have become primary methods for introducing a vinyl group onto a pre-functionalized benzaldehyde core (e.g., a bromobenzaldehyde). nih.govevitachem.com These palladium-catalyzed reactions offer high yields and excellent functional group tolerance, making various substituted vinylbenzaldehydes readily available for further use. organic-chemistry.orgbeilstein-journals.org This increased availability has spurred their use in diverse areas, most notably in polymer science for creating functional polymers with reactive aldehyde side chains, and in complex molecule synthesis where the vinyl and aldehyde groups can be sequentially or concertedly transformed. nih.govscispace.com The development of rhodium and iridium-catalyzed reactions has also opened new pathways for the cyclization of 2-vinylbenzaldehydes to form valuable indanone structures. researchgate.net

Scope and Research Challenges Pertaining to this compound

While vinylbenzaldehydes as a class are well-utilized, the specific isomer this compound presents a unique set of research challenges, primarily stemming from its substitution pattern.

Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 107932-90-9 |

Data sourced from publicly available chemical databases. Properties may vary based on purity and conditions.

Research Challenges:

Synthetic Accessibility : The regioselective synthesis of this compound is non-trivial. Standard cross-coupling approaches would require a starting material like 2-bromo-3-methylbenzaldehyde (B1282531). Synthesizing this precursor with high purity can be challenging due to potential isomer formation during the bromination of 3-methylbenzaldehyde.

Steric Hindrance : As previously noted, the ortho-vinyl group creates significant steric congestion around the aldehyde. This can dramatically lower reaction rates and yields for transformations involving the aldehyde, such as protections, condensations, or additions. Research has shown that bulky substitution at the ortho-position can lead to lower enantioselectivity in asymmetric reactions. nih.govchemrxiv.org

Competing Reactivity : The vinyl and aldehyde groups can exhibit competing reactivity. Under certain conditions, particularly in polymerization reactions or in the presence of specific catalysts, the vinyl group might react preferentially or lead to undesired side products. acs.org The proximity of the two groups also introduces the possibility of intramolecular cyclization reactions, which can be either a desired synthetic route or a problematic side reaction depending on the conditions. chim.it

Stability and Polymerization : Like many styrenic monomers, the vinyl group is susceptible to polymerization, especially upon heating or exposure to light or radical initiators. This necessitates careful handling and storage, often requiring the addition of a stabilizer to prevent premature polymerization.

These challenges make this compound an interesting, albeit complex, target for synthetic chemists. Overcoming these hurdles requires the development of highly selective and robust catalytic systems capable of differentiating between the two reactive sites and navigating the sterically hindered environment.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-ethenyl-3-methylbenzaldehyde |

InChI |

InChI=1S/C10H10O/c1-3-10-8(2)5-4-6-9(10)7-11/h3-7H,1H2,2H3 |

InChI Key |

CDLNOHURESYUHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 2 Vinylbenzaldehyde

Catalytic Approaches for Selective Vinyl Group Introduction

Catalytic methods, particularly those employing transition metals, offer efficient and selective routes for the introduction of vinyl groups onto an aromatic scaffold. These reactions are cornerstones of modern organic synthesis for their reliability and tolerance of various functional groups.

Palladium-Catalyzed Heck Reactions for 2-Vinylbenzaldehyde (B1595024) Derivatives

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org This reaction is highly effective for the vinylation of aryl halides. For the synthesis of 3-methyl-2-vinylbenzaldehyde, a logical precursor would be 2-bromo-3-methylbenzaldehyde (B1282531). The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the desired vinylarene and regenerate the catalyst. libretexts.org

Typical catalysts for the Heck reaction include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org

Table 1: Illustrative Heck Reaction Conditions for Vinylbenzaldehyde Synthesis

| Aryl Halide Precursor | Alkene Source | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene (B11656) | PdCl₂ | KOAc | Methanol | 120 | High |

| Aryl Bromide | Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | Good-Excellent |

| 2-Bromo-3-methylbenzaldehyde (Proposed) | Ethylene | Pd(OAc)₂ / Ligand | Base | Toluene (B28343)/DMF | 100-140 | N/A |

Wittig Olefination Strategies for Vinylbenzaldehyde Synthesis

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.orglumenlearning.com This method is fundamental in organic synthesis for its reliability in C=C bond formation. organic-chemistry.org To generate the vinyl group in this compound, a two-step process is typically envisioned. First, a suitable precursor, such as 2-bromo-3-methylbenzyl bromide, would be reacted with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide. masterorganicchemistry.com Reaction of this ylide with formaldehyde (B43269) would then introduce the vinyl group, followed by subsequent functionalization to introduce the aldehyde.

However, a more direct application involves the olefination of an existing aldehyde. For instance, vinylbenzaldehyde-containing derivatives have been synthesized by reacting a phosphonium salt with terephthaldehyde, demonstrating the utility of the Wittig reaction in creating vinyl-aryl structures. iosrphr.orgsymbiosisonlinepublishing.com The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide. lumenlearning.com

Table 2: General Wittig Reaction Parameters

| Carbonyl Compound | Wittig Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| Aldehyde/Ketone | Alkyl-triphenylphosphonium halide | n-BuLi, NaH, NaOMe | THF, Diethyl Ether | Alkene |

| Camphor | Methyltriphenylphosphonium bromide | KOC(CH₃)₃ | N/A (in situ) | Methylene (B1212753) derivative |

| Terephthaldehyde | Quinoxaline-based phosphonium salt | NaOMe | Chloroform/Ethanol (B145695) | Vinylbenzaldehyde derivative |

Suzuki-Miyaura Coupling Variants for Vinyl Substitution

The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. chemie-brunschwig.ch It is widely used due to its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its tolerance for a broad range of functional groups. chemie-brunschwig.ch

For the synthesis of this compound, the reaction would couple 2-bromo-3-methylbenzaldehyde with a vinylboron species, such as vinylboronic acid or potassium vinyltrifluoroborate. A notable synthesis of 2-vinylbenzaldehyde from 2-bromobenzaldehyde (B122850) using potassium vinyltrifluoroborate achieved an 87% yield, highlighting the efficiency of this method. The catalytic cycle is similar to the Heck reaction, involving oxidative addition, transmetalation with the boronic acid (activated by a base), and reductive elimination.

Table 3: Suzuki-Miyaura Coupling for Vinylarene Synthesis

| Aryl Halide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 87 |

| 1-Benzyl-5-bromo-1H-tetrazole | (E)-Styrylboronic acid | XPhos Pd G3 | Cs₂CO₃ | Toluene/H₂O | 100 | Good acs.org |

| Heteroaryl benzylic bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | 10-70+ nih.gov |

Functionalization of Aromatic Aldehydes to Access Vinylbenzaldehyde Isomers

An alternative to directly introducing a vinyl group is to start with a pre-functionalized aromatic aldehyde and modify it accordingly. This often involves the use of halogenated precursors that can undergo subsequent coupling reactions.

Synthesis from Halogenated Benzaldehyde (B42025) Precursors

Halogenated benzaldehydes are common and valuable starting materials for synthesizing vinylbenzaldehydes. The halogen atom, typically bromine or iodine, serves as a reactive handle for palladium-catalyzed cross-coupling reactions as described in the Heck and Suzuki-Miyaura sections. The specific precursor for the target molecule, 2-bromo-3-methylbenzaldehyde, is commercially available. oakwoodchemical.combldpharm.com

A well-documented example that serves as a model is the synthesis of 4,5-dimethoxy-2-vinylbenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde. rsc.org In this Stille coupling (related to Suzuki but using an organotin reagent), the bromo-aldehyde was reacted with tributylvinyltin in the presence of a Pd(PPh₃)₄ catalyst to afford the product in high yield. rsc.org This demonstrates the general principle of converting an ortho-halogenated benzaldehyde into its corresponding vinyl derivative.

Knoevenagel Condensation Approaches to Vinylbenzaldehyde Derivatives

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst, typically an amine. sigmaaldrich.comsci-hub.se The reaction is a cornerstone for C=C bond formation and usually results in an α,β-unsaturated product after dehydration. orientjchem.org

While not a direct route to a simple vinyl group (-CH=CH₂), the Knoevenagel reaction is extensively used to synthesize more complex vinylidene or substituted vinyl derivatives from benzaldehydes. For example, various aromatic aldehydes can be reacted with malononitrile (B47326) in a solvent-free environment to produce benzylidenemalononitrile (B1330407) derivatives in excellent yields. bhu.ac.in This reaction creates a C=C bond, but with electron-withdrawing substituents attached. The resulting products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. sci-hub.se Although powerful for creating substituted alkenes, this method is less suited for the direct synthesis of this compound compared to the cross-coupling strategies.

Green Chemistry Principles in this compound Synthesis

The paradigm of green chemistry encourages the development of chemical processes that are environmentally benign, economically viable, and efficient. mcmaster.caacs.org Key principles include maximizing atom economy, using less hazardous chemical syntheses, and employing catalytic reagents over stoichiometric ones. wikipedia.org The synthesis of complex molecules like this compound provides a platform to assess and implement these principles.

Atom-Economic and Environmentally Benign Synthetic Routes

Atom economy is a crucial metric for evaluating the "greenness" of a chemical reaction, measuring the efficiency with which reactant atoms are incorporated into the desired final product. wikipedia.orgrsc.org Routes with high atom economy minimize waste generation at the source. Traditional methods for synthesizing vinylarenes, such as the Wittig reaction, often suffer from poor atom economy due to the generation of stoichiometric high-molecular-weight byproducts like triphenylphosphine oxide. wikipedia.orgrsc.org

In contrast, transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, can offer a more atom-economical alternative. sescollege.ac.in The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgchemie-brunschwig.ch For the synthesis of this compound, this would typically involve the coupling of 2-bromo-3-methylbenzaldehyde with a vinyl source. While this method still generates salt byproducts, it avoids the high-mass phosphine oxide waste of the Wittig reaction.

Further advancing green principles involves the use of environmentally friendly solvents, such as water, and minimizing the use of hazardous reagents. rsc.orglew.rorsc.org Research into catalytic systems that operate under mild conditions and in greener solvents is ongoing. nih.govbeilstein-journals.org For instance, developments in Heck reaction protocols include using water as a solvent and employing phase-transfer agents to facilitate the reaction, thereby reducing reliance on volatile organic compounds. researchgate.net

Table 1: Comparative Analysis of Synthetic Routes based on Atom Economy

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Wittig Reaction | (3-Methyl-2-formylbenzyl)triphenylphosphonium bromide, Base (e.g., n-BuLi) | This compound | Triphenylphosphine oxide, Lithium bromide, Butane | Low (~20-30%) |

| Heck Reaction | 2-Bromo-3-methylbenzaldehyde, Ethylene, Base (e.g., Triethylamine) | This compound | Triethylammonium bromide | Moderate (~50-60%) |

| Iron-Catalyzed C-H Vinylation (Hypothetical) | 2,3-Dimethylbenzaldehyde, Vinyl Source | This compound | Water/other small molecules | High (>80%) |

Note: Atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. The values are approximate and depend on the specific base and reagents used.

Iron-Catalyzed C(sp3)–H Functionalization in Related Systems

A frontier in green synthetic chemistry is the direct functionalization of ubiquitous carbon-hydrogen (C–H) bonds. snnu.edu.cn This strategy avoids the pre-functionalization of substrates (e.g., halogenation for cross-coupling), reducing synthetic steps and waste. Iron, being abundant, inexpensive, and possessing low toxicity, has emerged as a highly attractive catalyst for such transformations. nih.govnih.gov

Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions allow for the formation of C–C bonds directly from two C–H bonds. nih.govresearchgate.netmdpi.com This approach is particularly relevant for the synthesis of this compound, which could hypothetically be formed by the direct vinylation of the methyl group of 2,3-dimethylbenzaldehyde. While a direct synthesis of the target molecule via this method has not been explicitly reported, extensive research on the iron-catalyzed C(sp3)–H functionalization of toluene derivatives and other methylarenes provides strong proof-of-concept. nih.govresearchgate.net

These reactions typically employ an iron salt (e.g., FeCl₂, Fe(OAc)₂) as a catalyst and an oxidant (e.g., di-tert-butyl peroxide, TBHP) to facilitate the reaction between a C(sp3)–H bond (from the methyl group) and a coupling partner. mdpi.comresearchgate.net For instance, iron catalysis has been successfully used to couple the C(sp3)–H bonds of toluene derivatives with various nucleophiles. researchgate.net More pertinently, iron-catalyzed methods have been developed to generate vinyl azaarenes by reacting 2-methyl azaarenes with N,N-dimethylformamide (DMF) or N,N-dimethylacetamide, which serve as a vinyl source. beilstein-journals.orgmdpi.com This demonstrates the feasibility of using iron catalysis to convert a methyl group on an aromatic ring into a vinyl group. beilstein-journals.org This methodology is atom- and step-economic and aligns perfectly with the principles of green chemistry. beilstein-journals.org

Table 2: Representative Iron-Catalyzed C(sp3)–H Functionalization Reactions in Related Systems

| Substrate | Coupling Partner | Iron Catalyst | Oxidant/Conditions | Product Type | Yield (%) | Reference |

| 2-Methylquinoline | N,N-Dimethylformamide (DMF) | FeCl₂ | TBHP, 130 °C | 2-Vinylquinoline | 78 | mdpi.com |

| Toluene Derivatives | 1,3-Dicarbonyl Compounds | Fe(OAc)₂ | DDQ, 80 °C | Arylated Dicarbonyls | 60-95 | researchgate.net |

| N-Methylanilines | Toluene | Fe(OAc)₂ | DTBP, 110 °C | Alkylated Anilines | 51-89 | researchgate.net |

| 2-Methyl Azaarenes | α-Ketoesters | Fe(OAc)₂ | 1,4-Dioxane, 120 °C | Azaarene-substituted Lactates | 72-88 | beilstein-journals.org |

This table showcases the versatility of iron catalysis in activating C(sp3)–H bonds in systems analogous to what would be required for the direct synthesis of this compound.

Mechanistic Investigations of 3 Methyl 2 Vinylbenzaldehyde Reactivity

Aldehyde Group Transformations

The aldehyde group is a highly reactive functional center, characterized by an electrophilic carbonyl carbon and a nucleophilic carbonyl oxygen. Its transformations are central to the synthetic utility of benzaldehydes.

Nucleophilic Addition Reactions to the Carbonyl Center

The most fundamental reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. This process involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation typically yields an alcohol. The reactivity of the aldehyde in 3-Methyl-2-vinylbenzaldehyde is analogous to other benzaldehydes, serving as a precursor to a variety of derivatives.

Research on related vinylbenzaldehydes demonstrates this reactivity. For instance, 2-vinylbenzaldehydes can react with organometallic nucleophiles, such as those generated from Li-Br exchange, to form the corresponding secondary alcohols, which can then be used in subsequent reactions like ring-closing metathesis. nih.govacs.org Another significant transformation is the reaction with amines. The reaction of 3-aminopropyltriethoxysilane (B1664141) with benzaldehydes like 3-vinylbenzaldehyde (B26632) forms dynamic imine bonds, which is a key step in modifying silica (B1680970) surfaces for industrial applications. utwente.nl Furthermore, the aldehyde group can react with hydroxylamine (B1172632) to form an oxime, or with primary or secondary amines to generate imines and enamines, respectively. These are crucial intermediates in organocatalytic processes, such as the L-proline-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org

| Nucleophile | Vinylbenzaldehyde Isomer | Catalyst/Conditions | Product Type | Reference |

| Organolithium Reagents | 2-Vinylbenzaldehydes | Li-Br Exchange | Secondary Alcohol | nih.govacs.org |

| 3-Aminopropyltriethoxysilane | 3-Vinylbenzaldehyde | In-situ during rubber mixing | Imine (Schiff Base) | utwente.nl |

| L-Proline (forms enamine) | 2-Vinylbenzaldehydes | L-Proline, 80-120 °C | Indanone (via intramolecular addition) | rsc.org |

| Secondary Amines (e.g., piperidine) | o-Vinylbenzaldehyde | UV Irradiation | o-Ethylbenzamide | acs.org |

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. However, in a molecule like this compound, which also contains an oxidatively sensitive vinyl group, achieving chemoselectivity is a significant challenge. Studies on the oxidation of 3-vinylbenzaldehyde using a manganese-based catalyst ([Mn(tmtacn)]) and hydrogen peroxide (H₂O₂) highlight this competition. rug.nl The reaction can lead to a mixture of products, including the desired carboxylic acid, the epoxide from vinyl group oxidation, and potentially the diol. rug.nl The reaction conditions, such as the choice of co-catalyst (e.g., salicylic (B10762653) acid vs. trichloroacetic acid), can influence the product distribution, but achieving exclusive oxidation of the aldehyde without affecting the olefinic bond requires carefully tuned conditions. rug.nl

Reduction Reactions of the Aldehyde Moiety, Including Asymmetric Approaches

The reduction of the aldehyde group in this compound to a primary alcohol represents a key transformation. A significant challenge is to perform this reduction chemoselectively, leaving the vinyl group intact.

Cobalt-pincer complexes have been shown to be effective catalysts for the hydroboration of aldehydes using pinacolborane, followed by hydrolysis to yield the corresponding alcohols. mdpi.com This method demonstrates high functional group tolerance, successfully reducing the aldehyde moiety in substrates like 4-vinylbenzaldehyde (B157712) and cinnamaldehyde (B126680) while preserving the carbon-carbon double bonds. mdpi.com This suggests that this compound could be selectively reduced to (3-methyl-2-vinyl)phenylmethanol under similar mild conditions.

| Substrate | Catalyst System | Reducing Agent | Key Feature | Yield | Reference |

| 4-Vinylbenzaldehyde | Cobalt-Pincer Complex | Pinacolborane | Selective reduction of CHO over C=C | 91% | mdpi.com |

| Cinnamaldehyde | Cobalt-Pincer Complex | Pinacolborane | Selective reduction of conjugated CHO | 94% | mdpi.com |

| (E)-oct-2-enal | Cobalt-Pincer Complex | Pinacolborane | Selective reduction of conjugated CHO | 92% | mdpi.com |

Asymmetric reduction approaches are crucial for accessing chiral building blocks. A prominent example involving a related substrate is the rhodium-catalyzed asymmetric intramolecular hydroacylation of ortho-vinylbenzaldehyde derivatives. In this reaction, the aldehyde C-H bond adds across the pendant vinyl group in a highly enantioselective manner to form chiral indanones. While this is an intramolecular process, it fundamentally involves the transformation of the aldehyde group and establishes a chiral center. For instance, 4-methyl-2-vinylbenzaldehyde (B1396536) undergoes this cyclization in the presence of an L-proline catalyst to yield the corresponding indanone in 92% yield.

Vinyl Group Transformations

The vinyl group, an electron-rich olefinic system, readily participates in addition reactions, allowing for extensive functionalization of the molecule.

Electrophilic Additions to the Olefinic Bond

The carbon-carbon double bond of the vinyl group is susceptible to attack by electrophiles. A key example of this reactivity is epoxidation. Research has shown that 3-vinylbenzaldehyde can be converted to its corresponding epoxide, 3-(oxiran-2-yl)benzaldehyde, using a manganese-catalyzed system with hydrogen peroxide as the oxidant. researchgate.netnih.gov This transformation selectively targets the vinyl group while leaving the aldehyde moiety intact. Subsequent cleavage of the epoxide ring can lead to the formation of a dialdehyde. researchgate.netnih.gov This selective epoxidation demonstrates a viable pathway for functionalizing the vinyl group in the presence of the aldehyde.

| Substrate | Catalyst System | Reagents | Product | Key Observation | Reference |

| 3-Vinylbenzaldehyde | Mn(ClO₄)₂·6H₂O, PCA, NaOAc | H₂O₂, Butanedione | 3-(Oxiran-2-yl)benzaldehyde | Partial conversion to epoxide | researchgate.net |

| 3-Vinylbenzaldehyde | Mn-based catalyst | H₂O₂ | Epoxide | Selective oxidation of the vinyl group | nih.gov |

Cycloaddition Reactions Involving the Vinyl Moiety

The vinyl group of vinylbenzaldehydes can act as a versatile component in various cycloaddition reactions, enabling the rapid construction of complex polycyclic frameworks. Palladium-catalyzed carbonylative cycloaddition reactions between 2-vinylbenzaldehyde (B1595024) and different alkenes have been developed. rsc.org In these reactions, under a carbon monoxide atmosphere, the vinyl group participates in a cascade that involves CO insertion and alkene insertion, leading to the formation of bridged polycyclic γ-lactones with high diastereoselectivity. lookchem.com

For example, the reaction of 2-vinylbenzaldehyde with styrene (B11656), catalyzed by a [Pd(allyl)Cl]₂/RuPhos system, yields the corresponding bridged lactone in 85% yield. This methodology highlights the capacity of the vinyl group to engage in sophisticated, metal-catalyzed annulations. Other cycloaddition reactions, such as [4+2] cycloadditions where the vinyl group acts as a dienophile, have also been reported for related systems, further underscoring the synthetic potential of this functional group. chim.it

| Vinylbenzaldehyde Isomer | Reaction Partner | Catalyst System | Product Type | Yield | Reference |

| 2-Vinylbenzaldehyde | Styrene | [Pd(allyl)Cl]₂ / RuPhos | Bridged γ-Lactone | 85% | |

| 2-Vinylbenzaldehyde | 1-Hexene | [Pd(allyl)Cl]₂ / RuPhos | Bridged Bicyclic Compound | 78% |

Intermolecular and Intramolecular Cascade Reactions

Palladium-catalyzed reactions represent a powerful tool for constructing complex polycyclic structures from relatively simple precursors. snnu.edu.cn A highly efficient palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles has been developed to synthesize 6-(3-indolyl)benzo[b]carbazoles. rsc.orgrsc.org This reaction is significant as it demonstrates the simultaneous functionalization of both the carbonyl and alkenyl groups in the 2-vinylbenzaldehyde substrate. ecust.edu.cn The process occurs under mild conditions, providing good yields and excellent regioselectivity. rsc.orgrsc.orgecust.edu.cn

The proposed mechanism for this transformation is a multi-step cascade. rsc.orgecust.edu.cn It begins with a double intermolecular addition of indole (B1671886) molecules to the carbonyl group of the 2-vinylbenzaldehyde. rsc.orgresearchgate.net This is followed by a sequence of unexpected intramolecular events, including a 1,4-aryl migration and a 1,2-hydrogen migration. rsc.orgrsc.orgecust.edu.cn The final step involves an oxidative aromatization, facilitated by an oxidant like potassium persulfate (K₂S₂O₈), to yield the final polycyclic aromatic product. rsc.org Deuterium (B1214612) labeling experiments have confirmed that the process involves an intramolecular 1,2-hydrogen migration rather than a 1,5-hydrogen migration. rsc.org

Optimization studies for this reaction identified (MeCN)₄Pd(OTf)₂ as the most effective catalyst, leading to a 94% yield of the desired product. ecust.edu.cn The choice of oxidant was also found to be crucial, with K₂S₂O₈ proving superior to other oxidants like silver acetate (B1210297) (AgOAc), copper(II) acetate (Cu(OAc)₂), or molecular oxygen. ecust.edu.cn

Optimization of Pd-Catalyzed Cascade Annulation

Reaction of 2-vinylbenzaldehyde with 1-methyl-1H-indole.

| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | AgTFA (2.2) | MeCN/AcOH | 60 | 19 | ecust.edu.cn |

| 2 | Pd(OAc)₂ (10) | K₂S₂O₈ (2.2) | MeCN/AcOH | 60 | 85 | ecust.edu.cn |

| 3 | Pd(OAc)₂ (10) | Cu(OAc)₂ (2.2) | MeCN/AcOH | 60 | <5 | ecust.edu.cn |

| 4 | Pd(OAc)₂ (10) | O₂ (1 atm) | MeCN/AcOH | 60 | No reaction | ecust.edu.cn |

| 5 | (MeCN)₄Pd(OTf)₂ (10) | K₂S₂O₈ (1.7) | MeCN/AcOH | 60 | 94 | ecust.edu.cn |

The photochemistry of o-vinylbenzaldehyde reveals the formation of a highly reactive ketene (B1206846) methide intermediate. acs.orgacs.org Upon irradiation, particularly with UV light, o-vinylbenzaldehyde can undergo an intramolecular 1,5-hydrogen shift from the formyl group to the terminal carbon of the vinyl group while in an excited state. acs.orgresearchgate.net This process results in the formation of a transient ketene methide species. acs.orgacs.org

Definitive evidence for this intermediate has been obtained through spectroscopic methods. acs.orgresearchgate.net Upon 308 nm laser excitation in solution, a weak transient absorption with a maximum (λmax) at 380 nm was observed. acs.orgresearchgate.net More conclusively, when o-vinylbenzaldehyde was irradiated with 313 nm light while isolated in an argon matrix, an intermediate with a UV absorption maximum around 380 nm was also detected. acs.orgresearchgate.net The IR spectrum of this matrix-isolated species displayed characteristic ketene stretching vibrations at 2086 and 2098 cm⁻¹, providing strong support for the ketene methide structure. acs.orgresearchgate.net

The transient ketene methide can be chemically trapped, further confirming its existence. acs.orgresearchgate.net Irradiation of o-vinylbenzaldehyde in the presence of primary or secondary amines leads to the formation of o-ethylbenzamides. acs.orgresearchgate.net This occurs via the trapping of the ketene methide intermediate by the amine. researchgate.net Isotopic labeling studies have provided deeper insight into the mechanism. acs.org For instance, the photoreaction of deuterium-labeled o-vinylbenzaldehyde with piperidine (B6355638) resulted in an amide with deuterium at the β-carbon of the ethyl side chain. acs.orgacs.org Conversely, using N-deuteriopiperidine with unlabeled o-vinylbenzaldehyde led to deuterium incorporation at the α-carbon. acs.orgacs.org These results are fully consistent with the proposed pathway involving the formation and subsequent trapping of the ketene methide intermediate. acs.org

Spectroscopic Data for Ketene Methide Intermediate

Evidence for the intermediate formed from photoreaction of o-vinylbenzaldehyde.

| Technique | Observation | Significance | Source |

|---|---|---|---|

| Transient Absorption Spectroscopy (Solution) | Weak absorption, λmax at 380 nm | Indicates formation of a transient species | acs.orgresearchgate.net |

| UV-Vis Spectroscopy (Argon Matrix) | Absorption maximum around 380 nm | Confirms the transient species in isolation | acs.orgresearchgate.net |

| IR Spectroscopy (Argon Matrix) | Stretching vibrations at 2086 and 2098 cm⁻¹ | Definitive evidence for the ketene functional group | acs.orgresearchgate.net |

Applications in Advanced Organic Synthesis and Chemical Building Blocks

Precursors for Complex Heterocyclic Systems

The reactivity of the aldehyde and vinyl functionalities in 3-methyl-2-vinylbenzaldehyde makes it an excellent precursor for the construction of various heterocyclic frameworks, which are core structures in many biologically active compounds and functional materials.

Synthesis of Imines and Schiff Bases from Vinylbenzaldehydes

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. scispace.comsemanticscholar.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). scispace.comsemanticscholar.orgdergipark.org.tr The formation of Schiff bases is a reversible process, and the removal of water is often necessary to drive the reaction to completion. scispace.comsemanticscholar.org

Vinylbenzaldehydes, including the 3-methyl-2-vinyl isomer, are utilized in this reaction to introduce the vinylphenyl moiety into the resulting imine structure. scirp.org These vinyl-functionalized Schiff bases can serve as important intermediates for further synthetic elaborations, leveraging the reactivity of both the imine and the vinyl group. Aromatic aldehydes are generally more stable and reactive in Schiff base formation compared to their aliphatic counterparts. ekb.eg Various methods have been developed to facilitate this reaction, including the use of dehydrating agents, azeotropic distillation, and microwave irradiation to enhance reaction rates and yields. scispace.com

Formation of Quinoxaline (B1680401) Derivatives via Wittig Reactions

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds known for their wide range of applications, including in electronic materials and pharmaceuticals. symbiosisonlinepublishing.comiosrphr.org The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. In the context of quinoxaline synthesis, vinylbenzaldehydes can be employed to introduce a vinyl-substituted phenyl group onto the quinoxaline core.

Research has demonstrated the synthesis of p-vinyl benzaldehyde (B42025) substituted quinoxaline derivatives starting from a methylated quinoxaline precursor. symbiosisonlinepublishing.comiosrphr.orgiosrphr.org The synthesis typically involves the bromination of the methyl group, followed by reaction with triphenylphosphine (B44618) to form the corresponding phosphonium (B103445) salt. symbiosisonlinepublishing.com This phosphonium salt is then reacted with an aldehyde, such as terephthaldehyde, in a Wittig reaction to generate the desired vinylbenzaldehyde-containing quinoxaline derivative. symbiosisonlinepublishing.comiosrphr.orgijert.org These compounds often exhibit interesting photoluminescent properties, with emissions in the green to bluish-green region of the spectrum. iosrphr.orgijert.orgwisdomlib.org The synthesized structures are typically confirmed using various spectroscopic techniques, including FT-IR, NMR (¹H, ¹³C, ³¹P), and mass spectrometry. symbiosisonlinepublishing.comiosrphr.orgiosrphr.org

Synthesis of Benzo[b]carbazoles from 2-Vinylbenzaldehydes

Benzo[b]carbazoles are polycyclic aromatic compounds that are of interest for their potential applications in materials science. A highly efficient method for the synthesis of substituted benzo[b]carbazoles involves the palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles. grafiati.comacs.orgresearchgate.net This reaction proceeds under mild conditions and provides good yields with excellent regioselectivity, affording 6-(3-indolyl)benzo[b]carbazoles. grafiati.com This transformation highlights the utility of the vinylbenzaldehyde scaffold in constructing complex, fused heterocyclic systems through transition-metal catalysis.

Intermediates in the Synthesis of Specific Organic Molecules

Beyond its role as a precursor to general heterocyclic systems, this compound and its isomers are valuable intermediates in the targeted synthesis of specific organic molecules.

Utilization in the Preparation of 2-(3-vinylphenyl)-1,3-dioxolane

The aldehyde group of 3-vinylbenzaldehyde (B26632) can be selectively protected to allow for transformations at the vinyl group or to introduce the vinylphenyl moiety into a larger molecule while masking the reactive aldehyde. A common method for aldehyde protection is the formation of an acetal (B89532) or ketal. For instance, 2-(3-vinylphenyl)-1,3-dioxolane is prepared from 3-vinylbenzaldehyde. This protection strategy is crucial in multi-step syntheses where the aldehyde functionality would otherwise interfere with subsequent reaction conditions. Insoluble polystyrene resins bearing vinylbenzaldehyde units have also been used as temporary protecting groups in the synthesis of substituted derivatives of methyl α-D-glucopyranoside. rsc.orgresearchgate.net

Role in the Synthesis of Dipyrromethanes and Porphyrin Frameworks

Porphyrins and their related macrocycles are of significant interest due to their diverse applications, including as catalysts, in materials science, and in medicine. The synthesis of meso-substituted porphyrins often relies on the condensation of dipyrromethanes with aldehydes. researchgate.netgfmoorelab.com

3-Vinylbenzaldehyde is a key starting material for the synthesis of m-vinyl functionalized dipyrromethanes. researchgate.net The general procedure involves the acid-catalyzed condensation of the aldehyde with a large excess of pyrrole. researchgate.netmdpi.com The resulting dipyrromethane, bearing the 3-vinylphenyl group at the meso-position, can then be used in a subsequent condensation reaction, often with another aldehyde or dipyrromethane, to construct the larger porphyrin framework. researchgate.netrsc.org For example, a m-vinyl functionalized dipyrromethane has been condensed with another dipyrromethane under acidic conditions, followed by oxidation, to yield a trans-A₂B₂-type porphyrin. researchgate.net This modular approach allows for the synthesis of asymmetrically substituted porphyrins with tailored electronic and photophysical properties. mdpi.comnih.gov

Asymmetric Synthesis of 3-Methylindanones from Related Vinylbenzaldehydes

The synthesis of chiral 3-substituted indanones is a significant area of research due to the prevalence of the indanone core in biologically active molecules and natural products. Rhodium-catalyzed asymmetric intramolecular hydroacylation of ortho-vinyl-substituted benzaldehydes represents an efficient method for constructing these valuable compounds. capes.gov.brnih.govrsc.org

In this type of reaction, a rhodium complex, often coordinated with a chiral ligand like BINAP, catalyzes the addition of the aldehyde's C-H bond across the adjacent vinyl group. nih.govrsc.org This process, known as intramolecular hydroacylation, proceeds through an acyl metal hydride intermediate. The oxidative addition of the aldehyde C-H bond to the metal center is followed by migratory insertion of the alkene into the metal-hydride or metal-acyl bond and subsequent reductive elimination to yield the cyclized product, the indanone, and regenerate the catalyst. rsc.org

Research has shown that for substrates like 2-vinylbenzaldehyde (B1595024), a competitive dimerization reaction can occur, leading to lower yields of the desired indanone. capes.gov.brnih.gov However, substitution at the alpha-position of the vinyl group can block this side reaction, resulting in significantly higher yields, often exceeding 90%. capes.gov.brnih.gov The use of chiral ligands, such as (R)-BINAP, has been shown to induce high levels of enantioselectivity, in many cases greater than 95% ee. nih.gov The concentration of the substrate has also been identified as a critical parameter in these reactions. rsc.org

More recent developments have explored the use of other catalytic systems. For instance, a cobalt-catalyzed enantioselective intramolecular hydroacylation has been developed using a CoCl2/(R,R)-BDPP system, which also provides high yields and enantioselectivities. rsc.org Additionally, metal-free approaches using organocatalysts like L-proline have been established for the intramolecular hydroacylation of 2-vinylbenzaldehydes, offering a greener synthetic route to indanones. rsc.org

Table 1: Catalytic Systems for Asymmetric Indanone Synthesis

| Catalyst System | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Rhodium Complex | (R)-BINAP | >90 | >95 | nih.gov |

| CoCl2 / Zn | (R,R)-BDPP | up to 95 | 97 | rsc.org |

| L-proline | - | 70-92 | N/A |

Derivatization Strategies for Enhanced Functionality

The aldehyde and vinyl moieties of this compound and related structures serve as handles for further chemical modification, enabling the synthesis of a wide array of functional molecules.

Synthesis of Monomers Bearing Specific Moieties (e.g., 2,4,5-triphenylimidazole)

The aldehyde functionality of vinylbenzaldehydes is a key feature for the synthesis of monomers containing specific chemical groups. For example, 3-vinylbenzaldehyde can be used in the preparation of monomers that incorporate a 2,4,5-triphenylimidazole (B1675074) (TPI) moiety. sigmaaldrich.cn The TPI group is of interest due to its unique photoluminescent and electronic properties, making it a valuable component in the design of functional polymers. nih.govlookchem.com

The synthesis of such monomers typically involves a multi-component condensation reaction. The Radziszewski synthesis, for instance, condenses a dicarbonyl compound (like benzil), an aldehyde (such as 3-vinylbenzaldehyde), and ammonia (B1221849) or an ammonia source (like ammonium (B1175870) acetate) in a suitable solvent like glacial acetic acid. ijcrt.orgijrpr.comslideshare.net This reaction assembles the imidazole (B134444) ring, with the vinyl group from the benzaldehyde reactant remaining intact for subsequent polymerization. tandfonline.com The resulting vinyl-functionalized TPI monomer can then be polymerized, often via reversible addition-fragmentation chain transfer (RAFT) polymerization, to produce polymers with tailored properties. tandfonline.com

Table 2: Synthesis of Triphenylimidazole-Containing Monomers

| Reactants | Key Moiety | Polymerization Method | Reference |

|---|---|---|---|

| 3-Vinylbenzaldehyde, Benzil, Ammonium Acetate (B1210297) | 2,4,5-triphenylimidazole | RAFT Polymerization | sigmaaldrich.cntandfonline.com |

Fluoromethylthiolation Cascades in Related Alkenyl Systems

While direct fluoromethylthiolation of this compound is not explicitly detailed, the vinyl group present in its structure is analogous to other alkenyl systems that undergo such transformations. Fluoromethylthiolation introduces fluorinated thioether groups (e.g., -SCF3, -SCF2H) into organic molecules, which can significantly alter their physicochemical and biological properties. nih.gov

Radical-based methods are commonly employed for the fluoromethylthiolation of alkenes. nih.gov These reactions often involve the generation of a fluoromethylthio radical from a suitable precursor. This radical then adds to the carbon-carbon double bond of the alkene. This process can be part of a cascade reaction, where the initial addition triggers subsequent intramolecular cyclizations or other transformations, leading to the formation of complex, polyfunctionalized molecules in a single step. researchgate.netrsc.orgresearchgate.net For instance, visible light-promoted intramolecular carbodi(tri)fluoromethylthiolation of alkenes has been used to prepare fluoroalkylthiol-substituted 2,3-dihydrobenzofurans. researchgate.net Another approach involves a copper-catalyzed cascade cyclization/fluoromethylthiolation of alkynes and unsaturated carbonyls to form fluoromethylthiolated cyclopentenes and cyclohexenes. rsc.org

These cascade reactions are valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials. acs.orgresearchgate.net The development of new reagents and catalytic systems continues to expand the scope and applicability of these powerful transformations in organic synthesis. researchgate.netresearchgate.net

Polymer Chemistry and Materials Science Applications

Copolymerization Strategies

Copolymerization offers a versatile approach to tailor the properties of materials by combining different monomer units within the same polymer chain.

Vinylbenzaldehydes can be copolymerized with styrene (B11656) to create copolymers with reactive aldehyde functionalities. The resulting poly(styrene-co-vinylbenzaldehyde) can be used to produce functional fibers. researchgate.net For example, these copolymers have been utilized as a template for creating silver-coated fibers. researchgate.net The reactivity ratios of the comonomers would determine the distribution of monomer units in the copolymer chain, which in turn would affect the material's properties. It is plausible that 3-Methyl-2-vinylbenzaldehyde could be copolymerized with styrene using techniques like ATRP to yield random copolymers. nih.gov

Copolymers of 3-vinylbenzaldehyde (B26632) and dimethylacrylamide have been synthesized, demonstrating the ability to incorporate the aldehyde functionality into a different polymer matrix. While specific details on the synthesis and properties of poly(3-vinylbenzaldehyde-co-dimethylacrylamide) are not extensively detailed in the provided context, the existence of such copolymers highlights the versatility of vinylbenzaldehydes in creating functional polymers with potential applications in areas like bioconjugation and surface modification.

Functionalization of Polymeric Systems

Polymers synthesized from this compound serve as versatile platforms for post-polymerization modification. The pendant aldehyde groups distributed along the polymer backbone are readily accessible for a wide range of chemical transformations, enabling the synthesis of complex and functional macromolecular architectures.

A significant application of poly(vinylbenzaldehyde)s, and by extension, polymers of this compound, is in the synthesis of polymeric nitrones and their subsequent conversion to oxaziridines. This transformation is a cornerstone for developing photosensitive materials.

The process begins with the polymerization of the vinylbenzaldehyde monomer to produce a homopolymer or copolymer with pendant aldehyde groups. These aldehyde-functional polymers then undergo a polymer-analogous condensation reaction with a hydroxylamine (B1172632) derivative, such as N-isopropylhydroxylamine, at room temperature. This reaction proceeds with high efficiency, often in almost quantitative yields, to convert the aldehyde functionalities into nitrone groups along the polymer chain. researchgate.net

Upon irradiation with UV light, the polymeric nitrone undergoes an intramolecular cyclization to form the corresponding polymeric oxaziridine (B8769555). researchgate.net This photochemical transformation is key to the material's photosensitive properties. Oxaziridines are three-membered heterocyclic rings containing oxygen, nitrogen, and carbon. The conversion from a nitrone to an oxaziridine significantly alters the chemical structure and, consequently, the physical properties of the polymer.

Table 1: Synthesis and Photochemical Conversion of Poly(vinylbenzaldehyde) Derivatives

| Step | Reaction | Reagents/Conditions | Result |

|---|---|---|---|

| 1 | Polymerization | Vinylbenzaldehyde monomer, AIBN initiator, 70°C | Aldehyde-functional polymer |

| 2 | Nitrone Formation | Aldehyde-functional polymer, N-isopropylhydroxylamine, Room Temperature | Polymeric Nitrone |

| 3 | Cyclization | Polymeric Nitrone, UV Irradiation | Polymeric Oxaziridine |

This table is based on the general synthesis route for polymeric nitrons and oxaziridines from vinylbenzaldehyde isomers. researchgate.net

The aldehyde group is a highly versatile functional handle for a multitude of chemical reactions. Polymers containing the this compound unit can be considered "scaffold" or "template" polymers, which can be further modified to introduce a wide array of other functionalities. This post-polymerization modification (PPM) approach is a powerful strategy for creating libraries of functional polymers from a single parent macromolecule. researchgate.net

The rich chemistry of the aldehyde group allows for numerous derivatization pathways under mild conditions. These modifications can be used to tune the polymer's solubility, thermal properties, and biological interactions, or to introduce entirely new capabilities.

Several efficient PPM strategies have been demonstrated on polymers derived from vinylbenzaldehyde isomers:

Schiff Base Formation: Reaction with primary amines to form imines, which can be stable or subsequently reduced to stable secondary amines. This is a common method for bioconjugation. nih.gov

Reductive Etherification: Conversion of the aldehyde to an ether by reaction with alcohols in the presence of a reducing agent like chlorodimethylsilane. itu.edu.tr

Hydroacylation: Rhodium-catalyzed reaction with alkenes to form ketone functionalities along the polymer chain. nih.gov

Barbier-type Allylation: Indium-mediated reaction with allyl halides to introduce homoallylic alcohol groups, which themselves provide two new sites (alkene and alcohol) for further orthogonal modifications. acs.orgacs.org

Table 2: Examples of Post-Polymerization Modifications of Aldehyde-Functional Polymers

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Schiff Base Formation | Primary Amines (e.g., R-NH₂) | Imine (C=N-R) |

| Reductive Etherification | Alcohols (R-OH), Organosilanes | Ether (-CH₂-O-R) |

| Hydroacylation | Alkenes, Rh-catalyst | Ketone (-C(=O)-R) |

This table summarizes various PPM reactions applicable to polymers derived from vinylbenzaldehydes. nih.govitu.edu.tracs.orgacs.org

Material Properties and Potential Applications

The incorporation of the this compound unit into polymers can impart unique optical and responsive properties, leading to applications in advanced materials.

While comprehensive photoluminescence studies on the homopolymer of this compound are not widely available, research on related small molecules and other polymers incorporating the vinylbenzaldehyde structure demonstrates its potential as a building block for emissive materials. Conjugated polymers are known for their applications in light-emitting diodes (LEDs) and other optoelectronic devices.

For instance, a vinylbenzaldehyde-capped quinoxaline (B1680401) derivative has been synthesized and studied for its photoluminescent properties. symbiosisonlinepublishing.com Quinoxalines are electron-accepting heterocyclic compounds that are often incorporated into conjugated systems to enhance electron transport and emission characteristics. In this study, the vinylbenzaldehyde moiety was a key part of the final π-conjugated structure. The resulting compound was found to exhibit significant photoluminescence, with a bluish-green emission maximum observed at a wavelength of 454 nm when excited with UV light at 348 nm. symbiosisonlinepublishing.com

Table 3: Photoluminescence Data for a Vinylbenzaldehyde-Containing Quinoxaline Derivative

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Emission Color |

|---|

Data from a study on a related small molecule, indicating the potential of the vinylbenzaldehyde unit in photoluminescent materials. symbiosisonlinepublishing.com

This finding suggests that incorporating this compound into conjugated polymer backbones could be a viable strategy for developing new photoluminescent polymers for applications in organic electronics.

The photochemical conversion of polymeric nitrones to oxaziridines, as described in section 5.3.1, is a direct pathway to the development of photosensitive materials. researchgate.net This photo-induced isomerization leads to a significant change in the local chemical structure within the polymer film.

A key consequence of this transformation is the alteration of the material's optical properties. Research on poly(4-vinylbenzaldehyde-N-isopropylnitron) has shown that while the changes in film thickness upon irradiation are minimal, the changes in the refractive index are significant. researchgate.net This photo-induced change in refractive index is a critical property for applications in optical data storage, holography, and the fabrication of optical waveguides.

By exposing a film of the polymeric nitrone to a specific pattern of UV light, one can create a corresponding pattern of high and low refractive index regions, effectively writing information into the material. The thermal stability of the resulting oxaziridine is also an important factor, as it determines the permanence of the written pattern. researchgate.net Therefore, polymers based on this compound are promising candidates for the fabrication of robust, high-resolution photosensitive materials.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms within the 3-Methyl-2-vinylbenzaldehyde molecule can be established.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde, vinyl, aromatic, and methyl protons. The expected chemical shifts are influenced by the electronic environment of each proton.

The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. libretexts.orgorgchemboulder.com

The vinyl group protons will present a more complex pattern. The proton on the carbon adjacent to the aromatic ring (α-proton) and the two terminal protons (β-protons) will form an AMX or ABX spin system. The α-proton is expected to resonate as a doublet of doublets. The two geminal β-protons will also appear as doublets of doublets, with one being cis and the other trans to the α-proton, resulting in different coupling constants. researchgate.net The typical chemical shift range for vinylic protons is between δ 4.5 and 7.0 ppm. oregonstate.edu

The three aromatic protons on the 1,2,3-trisubstituted benzene (B151609) ring will show a pattern characteristic of their relative positions. ias.ac.injove.com These protons are expected to appear in the range of δ 6.5 to 8.4 ppm. mnstate.edu The specific shifts and coupling patterns will depend on the combined electronic effects of the aldehyde, vinyl, and methyl substituents.

The methyl group protons are expected to appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm, characteristic of a methyl group attached to an aromatic ring. libretexts.org

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet (s) |

| Aromatic (Ar-H) | 6.5 - 8.4 | Multiplet (m) |

| Vinyl (=CH-) | 4.5 - 7.0 | Doublet of Doublets (dd) |

| Vinyl (=CH₂) | 4.5 - 7.0 | Doublet of Doublets (dd) |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The aldehyde carbonyl carbon is highly deshielded and is expected to have a chemical shift in the range of δ 190 to 200 ppm. docbrown.infolibretexts.org

The aromatic carbons will typically resonate between δ 125 and 150 ppm. libretexts.org The carbon atoms directly attached to substituents (ipso-carbons) will have distinct chemical shifts. The carbon bearing the aldehyde group is expected to be the most downfield of the aromatic carbons.

The vinyl carbons are expected in the region of δ 115 to 140 ppm. libretexts.org The carbon atom of the vinyl group attached to the aromatic ring will have a different chemical shift compared to the terminal vinyl carbon. oup.comnih.gov

The methyl carbon will appear in the upfield region of the spectrum, typically between δ 10 and 25 ppm. libretexts.org

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-H and C-C) | 125 - 150 |

| Vinyl (C=C) | 115 - 140 |

| Methyl (-CH₃) | 10 - 25 |

Phosphorus-31 (³¹P) NMR Spectroscopic Analysis of Phosphonium (B103445) Intermediates

While ³¹P NMR is not used to characterize this compound itself, it is a crucial technique for studying the phosphonium intermediates that may be involved in its synthesis, for instance, through a Wittig reaction. In such a reaction, a phosphonium ylide would be generated, and its reaction with an appropriate precursor would lead to the formation of the vinyl group.

³¹P NMR spectroscopy can be used to monitor the formation of the phosphonium salt and its subsequent conversion to the ylide upon treatment with a base. The chemical shifts in ³¹P NMR are sensitive to the electronic environment around the phosphorus atom. Phosphonium salts typically exhibit signals in a distinct region of the ³¹P NMR spectrum. The subsequent phosphonium ylide will also have a characteristic chemical shift, allowing for the monitoring of the reaction progress. cdnsciencepub.comorientjchem.orguni-muenchen.de The condensation of the ylide with an aldehyde to form an oxaphosphetane intermediate and its subsequent decomposition to the alkene and triphenylphosphine (B44618) oxide can also be followed by the appearance of a new signal corresponding to the phosphine (B1218219) oxide.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, vinyl, and aromatic functionalities.

The most prominent feature for the aldehyde group is the strong C=O stretching vibration, which for an aromatic aldehyde is typically observed in the range of 1685-1710 cm⁻¹. orgchemboulder.compg.edu.pllibretexts.org Another diagnostic feature is the C-H stretching of the aldehyde proton, which usually appears as one or two bands of moderate intensity in the region of 2695-2830 cm⁻¹. orgchemboulder.comorgchemboulder.com

The vinyl group will exhibit a C=C stretching vibration in the region of 1620-1680 cm⁻¹. pressbooks.pub The C-H stretching of the vinyl protons is expected to appear at slightly higher frequencies than that of alkyl C-H bonds, typically in the range of 3020-3080 cm⁻¹. libretexts.org

The aromatic ring will show C=C stretching vibrations in the regions of 1585-1600 cm⁻¹ and 1400-1500 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹. orgchemboulder.com

The methyl group will have characteristic C-H stretching and bending vibrations.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1685 - 1710 | Strong |

| Aldehyde | C-H Stretch | 2695 - 2830 | Medium |

| Vinyl | C=C Stretch | 1620 - 1680 | Weak to Medium |

| Vinyl | =C-H Stretch | 3020 - 3080 | Medium |

| Aromatic | C=C Stretch | 1585 - 1600 & 1400 - 1500 | Medium to Weak |

| Aromatic | =C-H Stretch | 3000 - 3100 | Medium |

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. The presence of the vinyl and aldehyde groups in conjugation with the benzene ring is expected to give rise to characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For a molecule like this compound, the key structural features influencing its UV-Vis spectrum are the benzaldehyde (B42025) moiety and the vinyl group, which together form a conjugated π-electron system.

The presence of alternating double and single bonds (the vinyl group conjugated with the benzene ring and the carbonyl group) significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca This extended conjugation results in a bathochromic shift, meaning the absorption maxima (λ_max) are moved to longer wavelengths compared to non-conjugated systems. utoronto.ca

The UV-Vis spectrum of benzaldehyde derivatives typically displays several absorption bands corresponding to different electronic transitions. uni-muenchen.de These include:

π → π* transitions: These are high-intensity absorptions arising from the excitation of electrons within the aromatic ring and the conjugated vinyl and carbonyl groups. For substituted benzaldehydes, strong absorptions are typically observed around 250 nm. uni-muenchen.de

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an antibonding π* orbital. This transition for benzaldehydes generally appears as a weaker band at longer wavelengths, around 350 nm. uni-muenchen.de

In a related compound, 4-vinylbenzaldehyde (B157712), UV absorption spectra recorded in ethanol (B145695) show distinct absorption bands that can be attributed to these transitions. researchgate.net Similarly, studies on other vinylbenzaldehyde derivatives confirm that the primary electronic transitions are of the π → π* and n → π* type. symbiosisonlinepublishing.com The methyl group at the 3-position in this compound is expected to have a minor electronic effect (hyperconjugation), potentially causing a small red shift in the absorption bands compared to an unsubstituted vinylbenzaldehyde. The solvent environment can also influence the position of these bands; polar solvents may cause shifts in the n → π* transition. uni-muenchen.de

Photoluminescence Studies of Vinylbenzaldehyde Derivatives

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides valuable information about the excited state properties of molecules. For vinylbenzaldehyde derivatives, photoluminescence is closely linked to the efficiency of radiative decay from an excited electronic state back to the ground state.

Research on vinylbenzaldehyde-containing quinoxaline (B1680401) derivatives has demonstrated their potential as light-emitting materials. symbiosisonlinepublishing.comvixra.orgiosrphr.org These studies show that the presence of the vinylbenzaldehyde moiety within a larger conjugated system can lead to significant photoluminescence. For instance, a 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde derivative was found to exhibit a bluish-green emission with a maximum at 454 nm when excited at 348 nm. symbiosisonlinepublishing.com Another p-vinyl benzaldehyde-substituted quinoxaline derivative showed a green emission maximum at a wavelength of 470 nm. iosrphr.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.

The molecular weight of this compound (C₁₀H₁₀O) is 146.18 g/mol . Therefore, its mass spectrum is expected to show a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 146.

The fragmentation of the molecular ion provides structural clues. Based on the known fragmentation patterns of benzaldehydes and related aromatic compounds, several key fragment ions can be predicted for this compound. docbrown.infolibretexts.orgchemguide.co.uk Data from the closely related compound 3-Methylbenzaldehyde (m-tolualdehyde) provides a strong basis for these predictions. nist.govnih.gov

Predicted Fragmentation Pattern for this compound:

Loss of a Hydrogen Radical (M-1): A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. This would result in a prominent peak at m/z 145 . docbrown.info

Loss of the Aldehyde Group (M-29): Cleavage of the bond between the benzene ring and the carbonyl group can lead to the loss of a formyl radical (•CHO). docbrown.infolibretexts.org This would produce a fragment ion at m/z 117 .

Loss of Carbon Monoxide (M-28): Rearrangement followed by the elimination of a neutral carbon monoxide (CO) molecule is another characteristic fragmentation pathway for aromatic aldehydes, which would yield a peak at m/z 118 . docbrown.info

Fragments from the Ring and Substituents: Further fragmentation of the m/z 117 ion could occur. For instance, the tropylium (B1234903) ion rearrangement, common in substituted benzenes, could lead to characteristic peaks. A peak at m/z 91 is a common feature in the mass spectra of compounds containing a methylbenzene moiety, corresponding to the stable tropylium cation. nih.gov

The table below summarizes the expected key fragments for this compound, with supporting data from the fragmentation of 3-Methylbenzaldehyde. nih.gov

| m/z Value | Proposed Ion Structure | Origin of Fragment | Observed in 3-Methylbenzaldehyde nih.gov |

|---|---|---|---|

| 146 | [C₁₀H₁₀O]⁺• | Molecular Ion (M⁺•) | N/A (M⁺• is 120) |

| 145 | [M-H]⁺ | Loss of •H from aldehyde | Yes (m/z 119) |

| 119 | [M-C₂H₃]⁺ | Loss of vinyl group (•CH=CH₂) | N/A |

| 117 | [M-CHO]⁺ | Loss of formyl radical (•CHO) | Yes (m/z 91) |

| 91 | [C₇H₇]⁺ | Tropylium ion | Yes (m/z 91, Base Peak) |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from [C₇H₇]⁺ | Yes (m/z 65) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

While a specific crystal structure for this compound has not been reported, extensive crystallographic studies on other substituted benzaldehydes provide a framework for predicting its solid-state characteristics. nih.govrsc.org Crystal engineering studies show that the packing of benzaldehyde derivatives is governed by a variety of weak intermolecular interactions. nih.gov

Key interactions that would likely dictate the crystal packing of this compound include:

C-H•••O Hydrogen Bonds: The aldehyde oxygen is a hydrogen bond acceptor. Weak hydrogen bonds between the carbonyl oxygen and aromatic or methyl C-H groups of neighboring molecules are a common and influential packing motif in benzaldehyde derivatives. nih.gov

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. The presence of substituents can influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).

C-H•••π Interactions: Hydrogen atoms from the methyl or vinyl groups can interact with the π-electron system of the aromatic ring of an adjacent molecule. nih.gov

Theoretical and Computational Studies of Vinylbenzaldehyde Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the intricate details of molecular electronic structure and predicting chemical reactivity. For a molecule like 3-Methyl-2-vinylbenzaldehyde, which combines an aromatic ring with both aldehyde and vinyl functional groups, a variety of computational methods can be employed to understand its behavior.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods serve as the foundation for computational investigations into the structure and properties of organic molecules. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. More advanced ab initio techniques build upon this by incorporating electron correlation to provide a more accurate description.

DFT, on the other hand, is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the reaction mechanisms of various benzaldehyde (B42025) derivatives. For instance, DFT calculations have been used to explore the mechanisms of cycloaddition reactions involving electron-deficient benzaldehydes, detailing the energetics of transition states and intermediates. Similarly, studies on the acetalization of 2-methylbenzaldehyde (B42018) have utilized ab initio methods to map out the reaction pathway, calculating the optimized energies of reactants, intermediates, and products. These studies demonstrate the capability of DFT and ab initio methods to provide detailed insights into reaction energetics and mechanisms that are applicable to this compound.

| Method | Primary Application | Information Yielded | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction mechanisms. | Optimized geometries, reaction energies, activation barriers, and transition state structures. | Predicting ground-state properties, reactivity, and pathways for reactions such as cyclization or addition. |

| Ab Initio (e.g., Hartree-Fock, Møller-Plesset) | Fundamental electronic structure calculations. | Wavefunctions, molecular orbital energies, and electron correlation effects. | Providing a foundational understanding of the molecule's electronic makeup and informing more advanced calculations. |

Multiconfigurational Second-Order Perturbation Theory (CASPT2)

For studying the excited states of molecules, particularly those with complex electronic structures or undergoing photochemical reactions, single-reference methods like standard DFT can be insufficient. Multiconfigurational methods are required in such cases. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the electronic structure of excited states, and Multiconfigurational Second-Order Perturbation Theory (CASPT2) is then used to add dynamic electron correlation, yielding highly accurate energy predictions.

The CASPT2 method is particularly powerful for calculating excitation energies for both Rydberg and valence excited states, with typical errors in the range of 0.0–0.2 eV. In studies of molecules with similar chromophores, such as o-hydroxybenzaldehyde, CASPT2 has been employed to calculate potential energy profiles for intramolecular proton transfer in the excited state, providing excellent agreement with experimental data for absorption and emission energies. For this compound, CASPT2 would be the method of choice for accurately predicting its UV-Vis spectrum and understanding the nature and energetics of its various electronic excited states. When multiple electronic states are close in energy, a Multi-State CASPT2 (MS-CASPT2) approach is often used to account for their interactions.

Configuration Interaction (CI) and Symmetry-Adapted Cluster-CI (SAC-CI)

Configuration Interaction (CI) is another method for solving the non-relativistic Schrödinger equation for a quantum chemical system. In its full form (Full CI), it provides the exact solution within the confines of the chosen basis set. However, Full CI is computationally very expensive and is only feasible for small molecules. Therefore, truncated CI methods, such as CI-Singles (CIS) or CI-Singles and Doubles (CISD), are more commonly used. These methods are often employed for studying excited states.

The Symmetry-Adapted Cluster (SAC) theory and its CI extension (SAC-CI) offer a powerful and accurate approach for investigating a variety of electronic states, including ground, excited, ionized, and electron-attached states. The SAC-CI method has been shown to provide reliable results for the electronic spectra of various molecules. For a molecule like this compound, SAC-CI could be used to calculate vertical excitation energies, oscillator strengths, and the properties of excited states, providing a detailed picture of its photophysical behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the energetic pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.

Analysis of Energy Surfaces for Chemical Transformations

By mapping the potential energy surface (PES) of a reaction, chemists can visualize the entire landscape of a chemical transformation. This involves calculating the energy of the molecular system as a function of its geometry, identifying minima that correspond to stable reactants, products, and intermediates, and locating saddle points that represent transition states.

For vinylbenzaldehyde derivatives, a key transformation of interest is intramolecular cyclization. DFT studies on the closely related 2-(1-phenylvinyl)benzaldehyde have detailed the energy surface for its cyclization to form indene (B144670) derivatives. These calculations reveal the activation energies for the cyclization step and can be used to compare the feasibility of different proposed mechanisms. For this compound, similar computational analysis of the energy surface could predict the likelihood and stereochemical outcome of intramolecular cyclization reactions, providing valuable guidance for synthetic efforts.

| Computational Task | Description | Key Findings for Vinylbenzaldehyde Analogs |

|---|---|---|

| Geometry Optimization | Finding the lowest energy arrangement of atoms for reactants, products, and intermediates. | Provides the stable structures along a reaction pathway. |

| Transition State Search | Locating the saddle point on the potential energy surface connecting reactants and products. | Determines the activation energy (energy barrier) of a reaction step. |

| Intrinsic Reaction Coordinate (IRC) | Tracing the minimum energy path from a transition state down to the connected minima. | Confirms that a found transition state correctly connects the intended reactant and product. |

Studies of Hydrogen Shift Mechanisms in Excited States

Intramolecular hydrogen shifts are a fundamental class of photochemical reactions. Upon absorption of light, a molecule can be promoted to an electronic excited state where the rearrangement of atoms, such as the transfer of a hydrogen atom, can become favorable.

Theoretical studies on intramolecular hydrogen transfer often employ high-level ab initio methods like CASSCF and CASPT2 to accurately describe the potential energy surfaces of the relevant excited states. For example, in o-hydroxybenzaldehyde, computational studies have shown that upon excitation to the ¹ππ* state, intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen is essentially barrierless. These calculations can pinpoint whether the hydrogen transfer is a concerted or stepwise process and can identify any conical intersections between potential energy surfaces that facilitate rapid, non-radiative decay back to the ground state.

For this compound, a plausible excited-state intramolecular hydrogen shift could occur from the methyl group to the carbonyl oxygen or to the vinyl group. Computational modeling would be essential to determine the feasibility of such a process. By calculating the energy profiles of the relevant excited states along the hydrogen transfer coordinate, researchers could predict whether this reaction is likely to occur and on what timescale. Such studies would provide fundamental insights into the photostability and photochemical reactivity of this compound.

Characterization of Reactive Intermediates (e.g., Ketene (B1206846) Methides)

Theoretical and computational studies are crucial for understanding the fleeting existence and structure of reactive intermediates formed during photochemical reactions of vinylbenzaldehydes. In the case of o-vinylbenzaldehydes, irradiation can lead to the formation of highly reactive species like ketene methides. researchgate.net

For instance, the irradiation of o-vinylbenzaldehyde in the presence of amines has been shown to proceed through a ketene methide intermediate. researchgate.net This intermediate is proposed to form via a researchgate.netfqs.pl hydrogen shift from the vinyl group to the carbonyl oxygen in the excited state. researchgate.net The formation of this ketene methide has been supported by both trapping experiments and spectroscopic evidence. researchgate.net Laser flash photolysis of o-vinylbenzaldehyde revealed a transient absorption signal attributed to the ketene methide. researchgate.net Further confirmation came from matrix isolation studies where the characteristic ketene stretching vibrations were observed in the infrared spectrum of the irradiated compound. researchgate.net